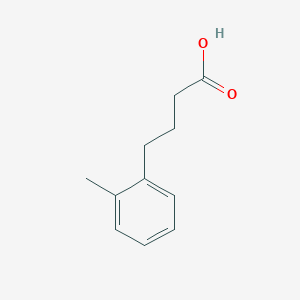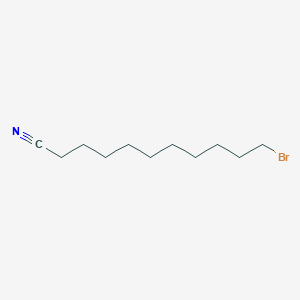![molecular formula C11H14O2S B1267819 Ácido [(3-fenilpropil)tio]acético CAS No. 30134-08-8](/img/structure/B1267819.png)
Ácido [(3-fenilpropil)tio]acético
Descripción general
Descripción
[(3-Phenylpropyl)thio]acetic acid, also known as 3-phenylthiopropionic acid, is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol. This compound is significant in various scientific research applications due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
[(3-Phenylpropyl)thio]acetic acid has significant applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
Target of Action
This compound is used in proteomics research , but its exact targets and their roles remain to be elucidated.
Biochemical Pathways
As a compound used in proteomics research
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. It is known that the production of some similar compounds, such as the auxin phytohormone indole-3-acetic acid (IAA), is influenced by diverse external stimuli . .
Análisis Bioquímico
Biochemical Properties
[(3-Phenylpropyl)thio]acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions of [(3-Phenylpropyl)thio]acetic acid is with enzymes involved in metabolic pathways. For instance, it can act as a substrate or inhibitor for certain enzymes, thereby influencing their activity. The compound’s thioester bond is particularly reactive, allowing it to form covalent bonds with enzyme active sites, leading to enzyme inhibition or activation . Additionally, [(3-Phenylpropyl)thio]acetic acid can interact with proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .
Cellular Effects
[(3-Phenylpropyl)thio]acetic acid has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, [(3-Phenylpropyl)thio]acetic acid can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . This modulation can result in altered gene expression, affecting the transcription of genes involved in cell growth, differentiation, and apoptosis. Furthermore, [(3-Phenylpropyl)thio]acetic acid can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of [(3-Phenylpropyl)thio]acetic acid involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to enzyme active sites, where it can act as an inhibitor or activator . This binding often involves the formation of covalent bonds between the thioester group of [(3-Phenylpropyl)thio]acetic acid and nucleophilic residues in the enzyme active site. Additionally, [(3-Phenylpropyl)thio]acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions ultimately result in the modulation of various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(3-Phenylpropyl)thio]acetic acid can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature, pH, and the presence of other reactive species . Over time, [(3-Phenylpropyl)thio]acetic acid may undergo degradation, leading to a decrease in its activity and effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include prolonged changes in enzyme activity, gene expression, and metabolic flux, which can persist even after the compound has been degraded.
Dosage Effects in Animal Models
The effects of [(3-Phenylpropyl)thio]acetic acid in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exert more pronounced effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Additionally, high doses of [(3-Phenylpropyl)thio]acetic acid can lead to toxic or adverse effects, such as cellular toxicity and organ damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
[(3-Phenylpropyl)thio]acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the phenylalanine metabolism pathway, where [(3-Phenylpropyl)thio]acetic acid can act as a substrate for enzymes such as phenylalanine ammonia lyase and aryl carboxylic acid reductase . These interactions can lead to changes in the levels of metabolites and overall metabolic flux. Additionally, [(3-Phenylpropyl)thio]acetic acid can influence other metabolic pathways, such as fatty acid metabolism and porphyrin metabolism, by interacting with specific enzymes and cofactors .
Transport and Distribution
The transport and distribution of [(3-Phenylpropyl)thio]acetic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, [(3-Phenylpropyl)thio]acetic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
[(3-Phenylpropyl)thio]acetic acid exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be localized to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. For example, [(3-Phenylpropyl)thio]acetic acid may be directed to the mitochondria through the presence of a mitochondrial targeting signal, where it can influence mitochondrial function and metabolism . The subcellular localization of [(3-Phenylpropyl)thio]acetic acid is crucial for its biological activity and overall function in cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Phenylpropyl)thio]acetic acid typically involves the reaction of 3-phenylpropyl bromide with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of [(3-Phenylpropyl)thio]acetic acid may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Phenylpropyl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
[(3-Phenylpropyl)thio]acetic acid can be compared with other similar compounds, such as:
3-Phenylpropionic acid: Lacks the thio group, resulting in different chemical reactivity and biological activity.
Thioglycolic acid: Contains a thiol group but lacks the phenylpropyl moiety, leading to different applications and properties.
Phenylacetic acid: Similar aromatic structure but lacks the thio group and propyl chain, resulting in different chemical behavior and uses.
The uniqueness of [(3-Phenylpropyl)thio]acetic acid lies in its combination of a phenylpropyl moiety with a thio group, providing distinct chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
2-(3-phenylpropylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c12-11(13)9-14-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBJUCFBIKHHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306194 | |
| Record name | [(3-phenylpropyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30134-08-8 | |
| Record name | NSC174583 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(3-phenylpropyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)



![Bicyclo[4.1.0]heptan-2-one](/img/structure/B1267762.png)
